molecular formula C16H17F2N3O4S2 B2928458 methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251556-09-8

methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2928458
CAS RN: 1251556-09-8
M. Wt: 417.45
InChI Key: RPXVOABHMSYVOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the pyrazole ring, the difluorobenzyl group, and the thiomorpholinosulfonyl group. These groups would likely contribute to the overall polarity, reactivity, and stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrazole ring, for example, is known to participate in various chemical reactions. Similarly, the difluorobenzyl and thiomorpholinosulfonyl groups would also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. Without more detailed information, it’s difficult to provide an analysis of these properties .

Scientific Research Applications

Discovery and Characterization of Novel GPR39 Agonists

Researchers have identified kinase inhibitors as novel GPR39 agonists, highlighting the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the potential applications of pyrazole derivatives in targeting G protein-coupled receptors for therapeutic purposes (Sato et al., 2016).

Studies on Pyrazine Derivatives

Pyrazine derivatives, related to pyrazole compounds, have been synthesized and evaluated for their tuberculostatic activity, indicating the potential of such compounds in developing treatments for tuberculosis (Gobis et al., 2006).

Insecticidal Activity of Pyrazoline Derivatives

The stereochemical basis for the insecticidal activity of pyrazoline derivatives has been explored, demonstrating the potential for developing new insecticides based on structural modifications of the pyrazole core (Hasan et al., 1996).

Schiff Bases Containing Pyrazole Rings

A study on Schiff bases containing pyrazole rings reported their synthesis, characterization, and evaluation for antioxidant and α-glucosidase inhibitory activities, showcasing the utility of pyrazole derivatives in medicinal chemistry for treating diseases related to oxidative stress and diabetes (Pillai et al., 2019).

Structural Analysis of Pyrazoline Derivatives

The structures of 1,3,5-substituted 2-pyrazolines have been analyzed to understand the effects of substituent positioning on the chemical properties of pyrazoline derivatives, providing insights into designing more effective compounds for various applications (Pilati & Casalone, 1994).

Mechanism of Action

Without specific context (such as whether this compound is being used as a drug, a catalyst, a polymer, etc.), it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the context in which it’s being used. Without more information, it’s difficult to speculate on possible future directions .

properties

IUPAC Name

methyl 1-[(3,5-difluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O4S2/c1-25-16(22)14-10-20(9-11-6-12(17)8-13(18)7-11)19-15(14)27(23,24)21-2-4-26-5-3-21/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVOABHMSYVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

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